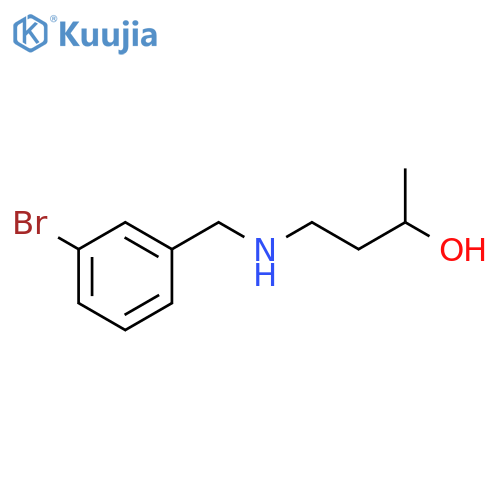Cas no 1341098-73-4 (4-{(3-bromophenyl)methylamino}butan-2-ol)

1341098-73-4 structure
商品名:4-{(3-bromophenyl)methylamino}butan-2-ol
4-{(3-bromophenyl)methylamino}butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-{[(3-bromophenyl)methyl]amino}butan-2-ol
- 4-((3-Bromobenzyl)amino)butan-2-ol
- 2-Butanol, 4-[[(3-bromophenyl)methyl]amino]-
- 4-{(3-bromophenyl)methylamino}butan-2-ol
-
- インチ: 1S/C11H16BrNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3
- InChIKey: BRFUPPPZRKBTMF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CNCCC(C)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 32.299
4-{(3-bromophenyl)methylamino}butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-161554-0.25g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 0.25g |
$683.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009533-1g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
| Enamine | EN300-161554-2.5g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 2.5g |
$1454.0 | 2023-05-24 | ||
| Enamine | EN300-161554-50mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 50mg |
$528.0 | 2023-09-23 | ||
| Enamine | EN300-161554-250mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 250mg |
$579.0 | 2023-09-23 | ||
| Enamine | EN300-161554-500mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 500mg |
$603.0 | 2023-09-23 | ||
| Enamine | EN300-161554-5000mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 5000mg |
$1821.0 | 2023-09-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349391-2.5g |
4-((3-Bromobenzyl)amino)butan-2-ol |
1341098-73-4 | 95% | 2.5g |
¥39258.00 | 2024-08-09 | |
| Enamine | EN300-161554-10.0g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 10g |
$3191.0 | 2023-05-24 | ||
| Enamine | EN300-161554-1.0g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 1g |
$743.0 | 2023-05-24 |
4-{(3-bromophenyl)methylamino}butan-2-ol 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1341098-73-4 (4-{(3-bromophenyl)methylamino}butan-2-ol) 関連製品
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
